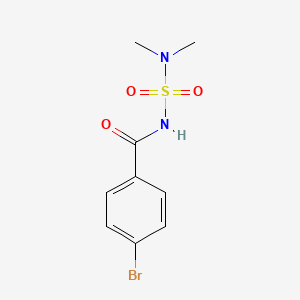

4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILGBCCJWNVDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iv. Theoretical and Computational Investigations of 4 Bromo N N,n Dimethylsulfamoyl Benzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and geometry of molecules. These in silico studies are essential for predicting a wide range of molecular properties before a compound is synthesized, saving time and resources.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties of molecules. nih.govresearchgate.net For analogues of 4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of their three-dimensional structure. ekb.egresearchgate.net

For instance, the molecular structure of a related compound, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was analyzed using single-crystal X-ray analysis and its geometry was optimized using DFT. nih.gov Such studies reveal critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. The analysis of another analogue, 4-Bromo-N-(diisopropoxyphosphoryl)benzamide, showed a crystal structure stabilized by intermolecular hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzamide (B126) Analogue

| Parameter | Bond | Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | 1.905 |

| Bond Length | C=O | 1.215 |

| Bond Length | C-N (Amide) | 1.375 |

| Bond Angle | O=C-N | 121.5 |

| Bond Angle | C-C-Br | 119.8 |

Note: Data is representative of typical values found in DFT studies of bromobenzamide analogues and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for determining molecular stability and reactivity. orientjchem.org

A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net For example, in a study of unsymmetrical sulfamides, a related class of compounds, the molecule with the lowest energetic gap (ΔEgap = 5.54 eV) was identified as the softest and most reactive. orientjchem.org The energies of these frontier orbitals are crucial for predicting how a molecule will interact with other species. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogue Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.39 |

| Energy Gap (ΔE) | 4.46 |

Note: Data is based on findings for 4-bromo-3-(methoxymethoxy) benzoic acid, a related bromo-aromatic structure. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MESP map displays regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. semanticscholar.org

In MESP diagrams, electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen, are colored red, while electron-deficient regions, often located around hydrogen atoms, are colored blue. researchgate.netsemanticscholar.org This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and provides insights into how a molecule might interact with a biological receptor or other molecules. researchgate.netmdpi.com For instance, in an analogue, the negative potential region was observed around the oxygen atoms, indicating these as likely sites for electrophilic interaction. semanticscholar.org

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. ijsr.net These parameters, calculated within the framework of conceptual DFT, include chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). orientjchem.orgresearchgate.net

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Global Hardness (η) measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. orientjchem.org

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. orientjchem.org

These descriptors are highly effective in predicting global reactivity trends. orientjchem.org For example, studies on related compounds have used these parameters to compare the reactivity of different structural analogues, identifying which molecules are better electron donors or acceptors. orientjchem.orgtci-thaijo.org

Table 3: Calculated Global Reactivity Descriptors for an Analogue Compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.62 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.23 |

| Electrophilicity Index (ω) | μ2 / 2η | 4.78 |

| Global Softness (S) | 1 / 2η | 0.224 |

Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). auctoresonline.orgnih.gov This method is instrumental in structure-based drug design, allowing researchers to simulate the interaction between a potential drug molecule and its biological target at an atomic level. frontiersin.org By predicting the binding mode and affinity, docking studies can help identify promising drug candidates and elucidate their mechanism of action. nih.gov

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the target protein's binding site. These interactions, which stabilize the ligand-protein complex, primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org Identifying these interactions is key to understanding the basis of molecular recognition.

For example, a molecular docking study of (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, an analogue of the title compound, was performed against the elastase enzyme. nih.govresearchgate.net The results showed that the compound exhibited strong potential as an elastase inhibitor. The analysis of the docking pose revealed specific interactions, such as hydrogen bonds between the ligand and key amino acid residues in the enzyme's active site, which are responsible for its inhibitory activity. nih.govresearchgate.net

Table 4: Molecular Docking Results for a Benzamide Analogue against Elastase

| Parameter | Value |

|---|---|

| Target Enzyme | Elastase |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Ser195, His57 |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

Note: Data is representative of findings from docking studies on similar 4-bromo-benzamide derivatives. nih.govresearchgate.net

Conformational Sampling and Dynamics Simulations

Computational studies on analogous aromatic sulfonamides have revealed the existence of distinct conformational diastereoisomers due to hindered rotation around the Aryl-SO₂ bond researchgate.net. Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, have been employed to characterize the interactions and binding of sulfonamides with biological targets peerj.comnih.gov. These simulations provide insights into how the molecule behaves over time, exploring different conformational states and their relative energies.

For N-acylsulfonamides, the amide bond (C(O)-N) can exhibit E/Z isomerism, leading to different spatial arrangements of the substituents nih.gov. The planarity of the amide group and the sulfonamide group can be influenced by interactions with neighboring groups and the crystalline environment sdu.dk. In related benzamides, the dihedral angle between the phenyl ring and the amide plane is a key conformational parameter jst.go.jp. For instance, in the solid state, the conformation of aromatic sulfonamides is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, such as NH–π interactions between the sulfonamide NH group and an adjacent aromatic ring sdu.dkmdpi.com. While this compound lacks the acidic proton for such interactions, the principles of sterically and electronically preferred conformations still apply.

The conformational landscape of such molecules can be complex. For example, studies on N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which contain a related structural motif, have shown that the molecule can exist as an equilibrium mixture of diastereomers in solution nih.gov. The presence of substituents on the aromatic ring, such as the bromo group in the target molecule, can further influence conformational preferences through steric and electronic effects jst.go.jpacs.org.

Table 1: Key Dihedral Angles Influencing Conformation in Analogous Structures

| Dihedral Angle | Description | Typical Observations in Analogues |

|---|---|---|

| Ar-C(O) | Rotation of the benzoyl group relative to the aromatic ring. | Often twisted from planarity to relieve steric hindrance. |

| C(O)-N | Rotation around the amide bond. | High rotational barrier, can lead to distinct E/Z isomers. |

| N-S | Rotation around the nitrogen-sulfur bond. | Can be hindered, leading to stable conformers (e.g., syn/anti). |

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular vibrations or chemical environments.

Theoretical Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. These calculations can identify the characteristic stretching and bending modes of the functional groups present in this compound.

Key expected vibrational modes include:

C=O Stretch: The carbonyl group of the benzamide moiety is expected to show a strong absorption band. In amides, this typically appears around 1640-1690 cm⁻¹ pearson.com.

SO₂ Stretches: The sulfamoyl group features symmetric and asymmetric stretching vibrations of the S=O bonds, which are typically strong and found in the ranges of 1120-1180 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-N and S-N Stretches: These vibrations occur at lower frequencies and are part of the complex fingerprint region of the spectrum.

Aromatic C-H and C=C Stretches: These are characteristic of the substituted benzene (B151609) ring.

DFT calculations on related benzamide and sulfonamide derivatives have shown good agreement between computed and experimental vibrational frequencies after applying appropriate scaling factors nih.govresearchgate.net.

Table 2: Predicted IR Vibrational Frequencies for Functional Groups in Benzamide and Sulfonamide Analogues

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretching | 1640 - 1690 |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1300 - 1370 |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1120 - 1180 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Theoretical Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts are then referenced against a standard (e.g., tetramethylsilane, TMS) to predict the NMR spectrum researchgate.net.

For this compound, key features in the predicted ¹H NMR spectrum would include:

Signals for the aromatic protons on the 4-bromobenzoyl ring, with their chemical shifts and splitting patterns determined by their positions relative to the bromo and benzamide groups.

A signal (or signals) for the methyl protons of the N,N-dimethylsulfamoyl group. Due to hindered rotation around the N-S or C(O)-N bonds, these two methyl groups could potentially be chemically non-equivalent, leading to two distinct signals, a phenomenon observed in similar N,N-disubstituted amides reddit.com.

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with shifts influenced by the bromine and amide substituents), and the methyl carbons. Computational studies on related molecules have demonstrated that theoretical NMR predictions can successfully aid in the structural elucidation and conformational analysis of complex organic molecules researchgate.netresearchgate.net.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like frequency conversion and optical switching mdpi.com. Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often possess significant NLO properties.

The key parameter used to quantify the molecular NLO response is the first hyperpolarizability (β). Computational chemistry allows for the direct calculation of this property using DFT and other quantum mechanical methods. Sulfonamide derivatives have been a subject of interest for their potential NLO applications researchgate.netresearchgate.net. The general structure of this compound contains an aromatic ring which can act as a π-system, substituted with an electron-withdrawing bromo group and the N-(N,N-dimethylsulfamoyl)benzamide group, which also has electron-withdrawing character.

Computational studies on various benzene sulfonamide compounds have shown that they can exhibit good NLO responses, with calculated first hyperpolarizability values significantly greater than that of standard reference molecules like urea researchgate.net. The magnitude of the NLO response is highly dependent on the nature and position of substituents on the aromatic ring, which modulate the intramolecular charge transfer (ICT) characteristics of the molecule nih.gov. The introduction of electron-withdrawing groups can, in some cases, increase the hyperpolarizability values nih.gov.

The NLO properties, including the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), can be computationally evaluated to assess the potential of a molecule for NLO applications.

Table 3: Calculated NLO Properties for Representative Sulfonamide Analogues

| Compound Analogue | Dipole Moment (μ) (Debye) | Polarizability (α₀) (esu) | First Hyperpolarizability (β₀) (esu) |

|---|---|---|---|

| Pyrrole Hydrazone Analogue 3B | - | - | 48.83 × 10⁻³⁰ |

Data extracted from studies on related NLO-active compounds to illustrate typical values nih.gov.

These theoretical investigations are crucial for the rational design of new organic materials with enhanced NLO properties, providing a framework for understanding structure-property relationships before undertaking synthetic efforts.

Vi. Structure Activity/structure Property Relationships Sar/spr of N Sulfamoylbenzamide Derivatives

Systematic Structural Modifications and Their Chemical Consequences

Systematic modification of the N-sulfamoylbenzamide scaffold is a key strategy for optimizing its function. The core structure is often conceptually divided into several regions, allowing for targeted changes. For instance, the sulfamoylbenzamide scaffold can be dissected into five distinct parts for SAR studies: the substituent on the sulfamoyl nitrogen (Part A), the sulfonamide linkage itself (Part B), the benzoyl ring (Part C), the amide linkage (Part D), and the terminal phenyl group (Part E) nih.gov.

Modifications at these sites have led to significant insights:

Part A (Sulfamoyl Nitrogen Substituents): A wide array of groups, including alkyls, cycloalkyls, and alkylaryls, have been introduced at this position. The nature of these substituents can dramatically alter the compound's properties nih.gov.

Part B (Sulfonamide Inversion): Inverting the sulfonamide portion has been investigated to understand the importance of the bond's orientation for molecular interactions nih.gov.

Part C (Benzoyl Ring): The substitution pattern on the central benzoyl ring is critical. Studies have shown that bis-substituted phenyl rings may be essential for certain biological activities nih.gov.

These systematic changes and their resulting effects on biological activity are often tabulated to provide a clear overview of the SAR landscape.

| Modification Site | Type of Modification | Observed Chemical/Biological Consequence | Reference |

| Part A (Sulfamoyl N) | Introduction of various alkyl, cycloalkyl, and aryl groups | Alters physicochemical properties and target binding affinity. | nih.gov |

| Part B (Linkage) | Inversion of the sulfonamide bond | Found to be critical for maintaining biological activity. | nih.govnih.gov |

| Part C (Benzoyl Ring) | Exchange of methyl groups with bromo substituents | Verifies functional group compatibility and provides intermediates for further reactions. | nih.gov |

| Part D (Linkage) | Replacement of amide with amine or inverse amide | Changing the amide linkage often leads to a loss of activity, highlighting its importance. | nih.gov |

| Part E (Terminal Phenyl) | Removal of methyl groups (des-methyl analogs) | Resulted in inactive compounds, suggesting a bis-substituted phenyl is necessary for activity. | nih.gov |

Impact of Substitution Patterns on Molecular Conformation and Electronic Properties

The substitution pattern on the aromatic rings of N-sulfamoylbenzamide derivatives has a profound impact on their three-dimensional shape (conformation) and the distribution of electrons within the molecule (electronic properties). These factors are pivotal in determining how the molecule interacts with its biological target.

Electronic properties are also heavily influenced by the substituents. Electron-withdrawing groups (like halogens) or electron-donating groups (like methyl groups) alter the electron density of the aromatic rings. This modulation of the electronic landscape can affect the strength of hydrogen bonds, halogen bonds, and other non-covalent interactions that are essential for binding to a target protein. Molecular electrostatic potential maps are often used to visualize these electronic effects and understand how they guide intermolecular interactions and crystal packing mdpi.com.

Influence of Halogenation (Bromine) on Molecular Reactivity and Interactions

The introduction of a halogen atom, specifically bromine, into the N-sulfamoylbenzamide structure is a significant modification with multifaceted consequences. The presence of bromine at the 4-position of the benzamide (B126) ring in "4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide" exemplifies this strategy.

Bromine influences the molecule in several ways:

Electronic Effects : As an electronegative atom, bromine withdraws electron density from the aromatic ring, which can alter the reactivity of the entire molecule.

Steric Effects : The size of the bromine atom can influence the conformation of the molecule and its ability to fit into a specific binding pocket.

Halogen Bonding : Bromine can participate in halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophile semanticscholar.orgump.edu.pl. This interaction is due to a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole" semanticscholar.org. These bonds can be crucial for enhancing binding affinity and selectivity for a biological target semanticscholar.orgump.edu.pl.

The use of bromine substitution has been shown to be a viable strategy in drug design to increase therapeutic activity and beneficially affect the metabolism of a drug semanticscholar.orgump.edu.pl. For instance, replacing methyl groups with bromo substituents has been used to probe functional group compatibility and to serve as reactive intermediates for further chemical modifications nih.gov.

| Property | Influence of Bromine Atom | Reference |

| Electronic Profile | Withdraws electron density from the phenyl ring, altering molecular reactivity. | General Chemistry Principle |

| Binding Interactions | Can form halogen bonds with biological targets, potentially increasing binding affinity. | semanticscholar.orgump.edu.pl |

| Metabolic Stability | Can alter the metabolic profile of the molecule, potentially increasing its duration of action. | semanticscholar.orgump.edu.pl |

| Synthetic Utility | Serves as a handle for further functionalization via cross-coupling reactions. | nih.gov |

Role of the N,N-Dimethylsulfamoyl Group in Modulating Molecular Interactions

The N,N-dimethylsulfamoyl group, -SO₂N(CH₃)₂, is a key functional group that significantly influences the properties of the parent molecule. This group imparts a unique combination of steric and electronic features that modulate how the molecule interacts with its environment.

The sulfonamide portion (-SO₂N-) is a potent hydrogen bond acceptor via its sulfonyl oxygens. This capability allows it to form strong, directional interactions with hydrogen bond donors in a biological target, such as the amide protons of a protein backbone. The presence of the two methyl groups on the nitrogen atom prevents it from acting as a hydrogen bond donor, a feature that can be critical for specific binding modes.

Design Principles for Novel Derivatives Based on Established SAR/SPR

The collective knowledge gained from SAR and SPR studies on N-sulfamoylbenzamide derivatives provides a set of guiding principles for the rational design of new, potentially more effective compounds. These principles are essential for optimizing properties such as potency, selectivity, and drug-like characteristics.

Key design principles include:

Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can lead to improved properties. For example, incorporating boronic acid has been used to improve water solubility while maintaining activity nih.gov.

Structure-Based Design: When the structure of the biological target is known, molecular modeling and dynamics simulations can be used to rationalize SAR data and understand the key interactions within the binding pocket. This approach provides valuable guidance for designing new derivatives with enhanced binding affinity nih.govresearchgate.net.

Modulation of Physicochemical Properties: Systematic modifications, such as introducing polar groups or altering lipophilicity, can be used to improve properties like solubility and cell permeability, which are crucial for bioavailability nih.gov.

Exploiting Specific Interactions: The deliberate inclusion of functional groups capable of forming specific, high-affinity interactions like halogen bonds can significantly enhance potency and selectivity ump.edu.pl.

Core Pharmacophore Retention: SAR studies frequently indicate that the sulfamoylbenzamide core is essential for activity nih.gov. Therefore, design strategies often focus on modifying peripheral substituents while keeping the core structure intact nih.gov.

By applying these principles, researchers can move beyond trial-and-error approaches and engage in a more targeted and efficient discovery of novel N-sulfamoylbenzamide derivatives for various applications.

Vii. Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide

The academic understanding of this compound is primarily derived from the broader knowledge base of its constituent functional groups: the N-acylsulfonamide and the bromobenzamide moieties. The N-acylsulfonamide group is a well-explored motif in medicinal chemistry, largely because it can act as a bioisostere of a carboxylic acid. nih.govresearchgate.net Unlike typical sulfonamides, the acidity of N-acylsulfonamides is comparable to that of carboxylic acids, with pKa values generally in the range of 3.5–4.5. nih.gov This characteristic allows for similar hydrogen bonding geometries to carboxylates, which is crucial for receptor binding, while often providing increased hydrolytic and enzymatic stability. nih.gov

Compounds containing the sulfamoylbenzamide core have been specifically investigated as Capsid Assembly Modulators (CAMs) for the Hepatitis B Virus (HBV). nih.govresearchgate.netnih.gov These agents represent a promising therapeutic approach by binding to core protein dimers and disrupting the proper assembly of the viral nucleocapsid. researchgate.net While research has been published on various sulfamoylbenzamide derivatives in this context, specific biological data for this compound is not prominent in the current literature.

From a synthetic standpoint, the compound is accessible through established chemical routes. The formation of the N-acylsulfonamide linkage is typically achieved via the acylation of a parent sulfonamide with an acyl chloride or anhydride under basic conditions. tubitak.gov.tr More contemporary methods for constructing this functional group include palladium-catalyzed aminocarbonylations. researchgate.net

Identification of Knowledge Gaps in Research on the Compound

Despite the well-understood chemistry of its functional groups, significant knowledge gaps exist for this compound as a distinct chemical entity.

Empirical Structural Data: There is a lack of published crystallographic data for the compound. An experimental determination of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is currently missing.

Biological Activity Profile: While related sulfamoylbenzamides show promise as HBV CAMs, the specific antiviral activity, potency, and mechanism of action for this particular bromo-substituted derivative have not been reported. nih.govnih.gov Its potential activity in other therapeutic areas where N-acylsulfonamides are prevalent, such as oncology or anti-inflammatory applications, remains unexplored. nih.gov

Physicochemical Properties: Detailed experimental data on key physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability are not available. These parameters are critical for assessing its potential as a drug candidate.

Spectroscopic Characterization: While predictable, a comprehensive, peer-reviewed spectroscopic dataset (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound is not readily accessible in academic literature.

Reaction Kinetics and Thermodynamics: No studies have been dedicated to the kinetics or thermodynamics of its synthesis or its participation in further chemical reactions.

Proposed Avenues for Advanced Synthetic Methodologies

Future research could focus on developing more efficient and sustainable methods for the synthesis of this compound and its analogs.

C-H Functionalization: A forward-thinking approach would involve the direct C-H amidation/sulfamoylation of a suitable benzamide (B126) precursor, bypassing the need for pre-functionalized starting materials and improving atom economy.

Flow Chemistry: Employing continuous flow reactors for the synthesis could offer improved reaction control, enhanced safety for potentially hazardous reagents, and streamlined scalability compared to traditional batch processing.

Heterogeneous Catalysis: Further exploration of recyclable solid-supported catalysts, such as silica (B1680970) phosphoric acid, could lead to greener synthetic protocols with simplified product purification and reduced chemical waste. tubitak.gov.tr

Late-Stage Functionalization: Developing methodologies to introduce the bromo or sulfamoyl group at a late stage in a synthetic sequence would be highly valuable for generating molecular diversity in drug discovery programs.

Future Directions in Computational Chemistry for the Compound

Computational studies offer a powerful, resource-efficient means to bridge the existing knowledge gaps and guide future experimental work.

Conformational Analysis: Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to predict the molecule's preferred conformations, rotational energy barriers, and the geometry of the N-acylsulfonamide linkage.

Molecular Docking: Given the activity of related compounds, molecular docking studies could be performed using crystal structures of the HBV core protein to predict the binding mode and affinity of this compound. nih.gov This would help rationalize whether it is a viable candidate for synthesis and biological testing as an antiviral agent.

Pharmacokinetic Prediction: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models could be employed to predict the compound's drug-like properties, identifying potential liabilities such as poor solubility or metabolic instability early in the research process.

Spectroscopic Prediction: DFT calculations can also predict NMR and IR spectra, which would serve as a valuable reference for the characterization of the synthesized compound.

Prospects for Exploration of Novel Chemical Transformations

The structure of this compound contains multiple reactive sites, making it a versatile scaffold for further chemical modification. The aryl bromide is a particularly valuable functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

| Reaction Type | Potential Product Class | Reagents/Catalyst (Example) |

| Suzuki Coupling | Biaryl derivatives | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | N-Aryl derivatives | Amine, Pd or Cu catalyst, Ligand, Base |

| Heck Coupling | Stilbene/styrene derivatives | Alkene, Pd catalyst, Base |

| Sonogashira Coupling | Aryl-alkyne derivatives | Terminal alkyne, Pd/Cu catalyst, Base |

| Cyanation | Benzonitrile derivatives | Cyanide source (e.g., Zn(CN)₂), Pd catalyst |

Exploring these transformations would enable the synthesis of a diverse library of analogs, which could be screened for enhanced biological activity or improved physicochemical properties.

Potential for Rational Design of Structurally Related Molecular Scaffolds

The foundational structure of this compound serves as an excellent starting point for the rational design of new molecular entities. Future work could focus on systematic structural modifications to explore the structure-activity relationship (SAR).

Key areas for modification include:

Aryl Ring Substitution: Replacing the bromine atom at the 4-position with other halogens (Cl, F), electron-donating groups (e.g., -OCH₃), or electron-withdrawing groups (e.g., -CF₃, -CN) to modulate electronic properties and binding interactions.

Sulfamoyl Group Modification: Replacing the N,N-dimethyl moiety with other alkyl groups, cyclic amines (e.g., morpholine, piperidine), or a simple -NH₂ group to probe the steric and hydrogen-bonding requirements of a potential binding pocket.

Isomeric Scaffolds: Synthesizing the 2-bromo and 3-bromo isomers to investigate how the position of the halogen substituent impacts biological activity and conformation.

Bioisosteric Replacement: Replacing the benzamide core with other aromatic systems, such as pyridine or pyrimidine, to alter solubility, metabolic stability, and target engagement.

Such a systematic approach, combining synthetic exploration with computational modeling and biological screening, holds significant potential for developing novel compounds with tailored properties for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via sulfamoylation of 4-bromobenzamide derivatives. A key step involves introducing the N,N-dimethylsulfamoyl group using reagents like N,N-disuccinimidyl carbonate under anhydrous conditions. Optimization includes:

- Adjusting molar ratios (e.g., 1:2 for precursor to sulfamoyl donor) to minimize side reactions.

- Employing inert solvents (e.g., toluene or dichloromethane) and reflux conditions (~6 hours) to enhance yield .

- Monitoring reaction progress via TLC or HPLC.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) to confirm stereochemistry .

- Spectroscopy : Compare NMR chemical shifts with literature data (e.g., aromatic protons near δ 7.5–8.0 ppm) .

- Mass spectrometry : HRMS should match theoretical molecular weight (±0.001 Da) .

Advanced Research Questions

Q. How does this compound enhance homologous recombination (HR) in genetic studies?

- Mechanistic Insight : The compound (as part of RS-1) stimulates Rad51-dependent HR by stabilizing ssDNA-Rad51 nucleofilaments. Experimental design considerations:

- Use concentrations of 10–50 μM in cell cultures to balance efficacy and toxicity .

- Include controls (e.g., Rad51 inhibitors like B02) to confirm pathway specificity.

- Monitor HR efficiency via reporter assays (e.g., GFP-based DR-GFP system) .

- Data Interpretation : Address variability by normalizing results to baseline HR activity in cell lines (e.g., diplonemids vs. mammalian cells) .

Q. How can researchers resolve contradictions in crystallographic data for benzamide derivatives?

- Approach :

- Refine structures using SHELX software to handle twinning or disorder (e.g., SHELXL for anisotropic displacement parameters) .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants to confirm rotational barriers) .

Q. What strategies optimize this compound’s use in catalytic applications?

- Synthetic Chemistry : The N,N-dimethylsulfamoyl group acts as a transient protecting group in rhodium-catalyzed reactions. Key steps:

- Screen ligand libraries to identify co-catalysts that enhance reaction rates (e.g., chiral phosphines) .

- Remove the sulfamoyl group post-reaction via acidic hydrolysis (e.g., HCl/MeOH) .

Methodological Considerations

Q. How to design dose-response studies for this compound in DNA repair assays?

- Protocol :

- Titrate concentrations (1–100 μM) across cell lines (e.g., HEK293 or Diplonema papillatum) .

- Measure viability via MTT assays and HR efficiency via qPCR or flow cytometry.

- Statistically analyze EC values using nonlinear regression models .

Q. What computational tools predict the compound’s interaction with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) to model binding with Rad51 (PDB ID: 1SZP) .

- DFT calculations (Gaussian 09) to map electrostatic potential surfaces of the sulfamoyl group .

Data Contradiction Analysis

Q. How to address conflicting bioactivity reports in different experimental systems?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.